Ethylenediamine dihydrobromide

Catalog No.
S580047
CAS No.
624-59-9
M.F
C2H9BrN2
M. Wt
141.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediamine dihydrobromide

CAS Number

624-59-9

Product Name

Ethylenediamine dihydrobromide

IUPAC Name

ethane-1,2-diamine;hydrobromide

Molecular Formula

C2H9BrN2

Molecular Weight

141.01 g/mol

InChI

InChI=1S/C2H8N2.BrH/c3-1-2-4;/h1-4H2;1H

InChI Key

WBGTUUOKNJTUDK-UHFFFAOYSA-N

SMILES

C(CN)N.Br.Br

Synonyms

1,2-diaminoethane, 1,2-ethanediamine, edamine, ethane-1,2-diamine, ethyl diamine, ethylenediamine, ethylenediamine (1:1) sulfate, ethylenediamine (1:1) sulfite, ethylenediamine conjugate acid, ethylenediamine dihydrobromide, ethylenediamine dihydrochloride, ethylenediamine dihydrogen iodide, ethylenediamine dihydroiodide, ethylenediamine dinitrate, ethylenediamine hydrochloride, ethylenediamine monohydrochloride, ethylenediamine phosphate, ethylenediamine sulfate, ethylenediamine, 3H-labeled cpd

Canonical SMILES

C(CN)N.Br

Crystallography and Material Science:

EDDAB can be used as a complexing agent in the growth of certain crystals. Its ability to form stable complexes with metal ions allows researchers to control the crystal structure and properties of materials []. For instance, studies have explored the use of EDDAB in the synthesis of metal-organic frameworks (MOFs) – a class of porous materials with potential applications in gas storage and separation.

Ethylenediamine dihydrobromide is an organic compound with the molecular formula C2H10Br2N2\text{C}_2\text{H}_{10}\text{Br}_2\text{N}_2 and a molecular weight of 221.92 g/mol. It appears as a white to light yellow crystalline powder and is soluble in water. The compound is classified under the Chemical Abstracts Service registry number 624-59-9 and is known for its ability to form complexes with metal ions, making it useful in various chemical applications .

EDDB's mechanism of action depends on the specific application. As a chelating agent, it can bind to metal ions, influencing their reactivity or solubility. The amine groups can also participate in acid-base reactions or act as nucleophiles in organic synthesis [].

, including:

  • Oxidation: The compound can be oxidized to yield different products depending on the reaction conditions. For instance, it can be oxidized to form various nitrogen-containing compounds.
  • Complexation: It readily forms coordination complexes with transition metals, which can be exploited in catalysis and material science .
  • Substitution Reactions: Ethylenediamine dihydrobromide can undergo nucleophilic substitution reactions due to the presence of the amine groups, making it a versatile reagent in organic synthesis.

Ethylenediamine dihydrobromide exhibits notable biological activity. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. The compound's ability to chelate metal ions may enhance its biological effects, as metal ions often play crucial roles in microbial metabolism and growth .

Ethylenediamine dihydrobromide can be synthesized through several methods, including:

  • Reaction of Ethylenediamine with Hydrobromic Acid: This method involves the direct reaction of ethylenediamine with hydrobromic acid, resulting in the formation of ethylenediamine dihydrobromide. This approach typically yields high purity products .
  • Use of 1,2-Dibromoethane: Another synthesis route includes reacting anhydrous ammonia with 1,2-dibromoethane under controlled conditions, which can yield ethylenediamine dihydrobromide in significant yields (80-90%) at elevated temperatures .

Ethylenediamine dihydrobromide has diverse applications across various fields:

  • Chemical Synthesis: It is widely used as a reagent or catalyst in organic synthesis due to its ability to form stable complexes with metal ions .
  • Pharmaceuticals: The compound is explored for its potential use in drug formulations and as an antimicrobial agent .
  • Analytical Chemistry: Ethylenediamine dihydrobromide is utilized in analytical techniques for determining metal ion concentrations due to its complexation properties .

Studies have shown that ethylenediamine dihydrobromide interacts with various biological systems. Its chelation ability allows it to bind essential metal ions, which may influence enzymatic activities and metabolic pathways. Research into its interactions with specific pathogens has indicated potential therapeutic benefits, particularly in combating infections where metal ion homeostasis is disrupted .

Ethylenediamine dihydrobromide shares similarities with several other compounds due to its structure and reactivity. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
EthylenediamineC2H8N2A simple diamine used widely in organic synthesis.
DiethylenetriamineC4H13N3A polyamine that exhibits stronger chelation properties.
1,2-DiaminoethaneC2H8N2Similar structure but without bromide ions; used as a building block in synthesis.

Uniqueness of Ethylenediamine Dihydrobromide

What sets ethylenediamine dihydrobromide apart from these similar compounds is its dual bromide ion content, which enhances its solubility and stability in aqueous solutions. This property makes it particularly effective as a reagent in complexation reactions compared to other amines that lack such halogen substituents .

Hydrobromic Acid-Mediated Salt Formation Protocols

The synthesis of ethylenediamine dihydrobromide represents a fundamental acid-base neutralization reaction between ethylenediamine and hydrobromic acid [1]. The stoichiometric reaction follows the general equation where one mole of ethylenediamine reacts with two moles of hydrobromic acid to form the dihydrobromide salt [5]. This process involves the protonation of both amino groups in ethylenediamine, resulting in the formation of a stable crystalline salt with the molecular formula C₂H₈N₂·2HBr and molecular weight of 221.92 g/mol [8] [9].

The reaction mechanism proceeds through sequential protonation steps, where the nitrogen atoms in ethylenediamine act as Lewis bases, accepting protons from the hydrobromic acid [1] . The first protonation occurs readily due to the high basicity of the primary amine groups, with the second protonation following to complete the salt formation [34]. The resulting dihydrobromide salt exhibits enhanced stability compared to the free base, with a melting point of approximately 350°C [8] [13].

Optimal reaction conditions for hydrobromic acid-mediated salt formation typically involve controlled addition of hydrobromic acid to an aqueous or alcoholic solution of ethylenediamine [24]. The reaction is highly exothermic, requiring careful temperature control to prevent decomposition or side reactions [11]. Industrial protocols often employ continuous addition methods where ethylenediamine is dissolved in water at concentrations ranging from 10-30% by weight, followed by slow addition of hydrobromic acid while maintaining temperatures below 50°C [22].

The reaction kinetics demonstrate rapid salt formation, with completion typically achieved within 30-60 minutes under standard conditions [16]. Temperature control remains critical, as elevated temperatures can lead to thermal decomposition of the ethylenediamine substrate or formation of undesired byproducts [26]. Monitoring of pH during the reaction provides real-time feedback on the neutralization progress, with the endpoint typically achieved at pH values between 6.5-7.5 [22].

ParameterOptimal RangeEffect on Yield
Temperature25-50°C>95% at 40°C
pH Range6.5-7.5Maximum salt formation
Reaction Time30-60 minutesComplete conversion
Acid Addition Rate0.5-1.0 mL/minControlled exotherm

Solvent Systems for Recrystallization and Purification

Solvent selection for recrystallization of ethylenediamine dihydrobromide requires careful consideration of solubility characteristics and crystallization behavior [21]. Water serves as the primary solvent due to the high water solubility of the dihydrobromide salt, with solubility values exceeding 300 g/L at room temperature [8] [10]. The salt demonstrates excellent dissolution properties in aqueous media, making water-based recrystallization systems highly effective for purification purposes [40].

Mixed solvent systems incorporating water and alcoholic solvents provide enhanced crystallization control and improved crystal quality [21]. Ethanol-water mixtures in ratios ranging from 50:50 to 70:30 (ethanol:water) have demonstrated superior recrystallization performance compared to pure water systems [36]. These mixed systems reduce the solubility of the salt at room temperature while maintaining adequate dissolution at elevated temperatures, creating favorable conditions for controlled crystallization [21].

Methanol-water systems represent an alternative solvent combination for recrystallization applications [24]. The use of methanol concentrations between 40-60% by volume provides optimal balance between dissolution and crystallization behavior [24]. Higher methanol concentrations may lead to precipitation of the salt in amorphous form, while lower concentrations may not provide sufficient solubility reduction for effective recrystallization [21].

The crystallization process typically involves dissolution of crude ethylenediamine dihydrobromide in the chosen solvent system at temperatures between 60-80°C, followed by controlled cooling to room temperature [36]. Cooling rates of 0.5-1.0°C per minute have been identified as optimal for producing well-formed crystals with minimal defects [42]. Seeding techniques can be employed to initiate nucleation and control crystal size distribution [36].

Filtration and washing procedures are critical for removing residual impurities and solvent molecules [22]. Cold solvent washing using the same solvent system employed for recrystallization ensures removal of surface contaminants while minimizing product loss [24]. Vacuum drying at temperatures below 60°C prevents thermal decomposition while achieving desired moisture content specifications [13].

Solvent SystemRatioTemperature RangeCrystal Quality
Water100%60-100°CGood
Ethanol-Water60:4050-78°CExcellent
Methanol-Water50:5045-65°CVery Good
Acetonitrile-Water30:7055-82°CGood

Stoichiometric Control in Dihydrobromide Preparation

Precise stoichiometric control represents a fundamental requirement for efficient ethylenediamine dihydrobromide synthesis [16]. The theoretical stoichiometry demands exactly two moles of hydrobromic acid per mole of ethylenediamine to achieve complete conversion to the dihydrobromide salt [1] [5]. Deviation from this stoichiometric ratio results in incomplete conversion or formation of intermediate products such as the monohydrobromide salt [16].

Analytical monitoring techniques enable real-time assessment of stoichiometric balance during synthesis [19]. Potentiometric titration methods provide accurate determination of the neutralization endpoint, allowing for precise control of acid addition [22]. Conductivity measurements offer an alternative monitoring approach, with characteristic changes in solution conductivity indicating the completion of salt formation [27].

Excess hydrobromic acid addition beyond the stoichiometric requirement leads to formation of acidic solutions that require neutralization or may result in hydrolytic decomposition of the product [16]. Conversely, insufficient hydrobromic acid results in incomplete salt formation and the presence of unreacted ethylenediamine, which complicates purification procedures [11]. Optimal protocols typically employ slight stoichiometric excesses of hydrobromic acid (2-5% molar excess) to ensure complete conversion while minimizing purification challenges [22].

Temperature effects on stoichiometric requirements demonstrate minimal variation under standard reaction conditions [27]. However, elevated temperatures may promote side reactions that consume reactants without contributing to desired product formation [26]. Kinetic studies indicate that reaction rates are primarily controlled by mixing efficiency rather than chemical kinetics, emphasizing the importance of adequate agitation during synthesis [27].

Quality control procedures must include verification of stoichiometric conversion through analytical techniques such as elemental analysis or chromatographic methods [19]. Bromide content analysis provides direct confirmation of complete salt formation, with theoretical bromide content of 72.0% by weight for pure ethylenediamine dihydrobromide [8] [9].

Stoichiometric Ratio (HBr:EDA)Conversion EfficiencyProduct PurityReaction Time
1.8:187%94%45 min
2.0:199%98%30 min
2.1:198%97%25 min
2.3:195%92%35 min

Scale-Up Considerations for Industrial Production

Industrial scale production of ethylenediamine dihydrobromide requires comprehensive evaluation of heat management, mixing efficiency, and process safety considerations [11] [22]. The highly exothermic nature of the neutralization reaction necessitates robust cooling systems capable of removing reaction heat while maintaining uniform temperature distribution throughout large reaction vessels [16]. Heat removal rates must be designed to accommodate peak heat generation during acid addition phases while preventing temperature excursions that could compromise product quality [27].

Mixing systems for industrial applications must ensure adequate mass transfer and uniform concentration profiles in large-scale reactors [22]. Impeller design and positioning become critical factors in achieving homogeneous reaction conditions, particularly during the acid addition phase where localized concentration gradients can lead to side reactions or incomplete conversion [11]. Scale-up correlations based on power consumption per unit volume provide guidance for maintaining equivalent mixing intensity across different reactor sizes [37].

Continuous processing alternatives offer advantages for large-scale production through improved heat management and consistent product quality [11] [22]. Continuous stirred tank reactor configurations enable steady-state operation with predictable thermal profiles and residence time distributions [27]. Plug flow reactor designs provide enhanced heat transfer characteristics and reduced axial mixing, resulting in more uniform product properties [37].

Raw material handling and storage considerations become increasingly important at industrial scales [14]. Ethylenediamine storage requires inert atmosphere protection to prevent oxidation and carbonate formation from atmospheric carbon dioxide exposure [4] [15]. Hydrobromic acid storage systems must incorporate corrosion-resistant materials and appropriate ventilation to manage vapor emissions [20].

Process automation and control systems enable precise monitoring and adjustment of critical parameters including temperature, pH, flow rates, and stoichiometric ratios [37]. Advanced process control algorithms can optimize reaction conditions in real-time, maximizing yield while maintaining consistent product specifications [19]. Statistical process control methods provide framework for identifying process variations and implementing corrective actions [37].

Waste minimization strategies focus on solvent recovery and recycling of mother liquors from crystallization operations [22]. Distillation systems for solvent recovery require appropriate design for handling bromide-containing solutions without corrosion concerns [20]. Environmental considerations include treatment of aqueous waste streams containing residual bromide ions [41].

Scale ParameterLaboratoryPilot PlantIndustrial
Batch Size0.1-1 kg10-100 kg1,000-10,000 kg
Reactor Volume1-10 L100-1,000 L10,000-50,000 L
Heat Removal Rate1-10 kW50-500 kW2,000-20,000 kW
Mixing Power0.1-1 kW/m³0.5-2 kW/m³1-3 kW/m³
Production Rate1-10 kg/day100-1,000 kg/day10,000-100,000 kg/day

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

139.99491 g/mol

Monoisotopic Mass

139.99491 g/mol

Heavy Atom Count

5

Related CAS

107-15-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

624-59-9

General Manufacturing Information

1,2-Ethanediamine, hydrobromide (1:2): INACTIVE

Dates

Modify: 2023-08-15

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